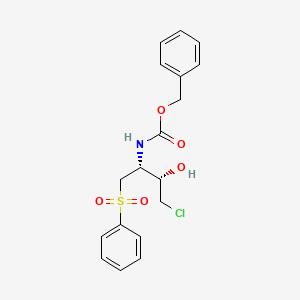![molecular formula C15H26O4S B13852363 D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate is a synthetic compound that belongs to the class of oxathiolane derivatives This compound is characterized by the presence of a menthol moiety, a methoxy group, and an oxathiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate typically involves the reaction of menthol with methoxy-substituted oxathiolane derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide and a solvent like ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances, flavors, and cosmetics due to its menthol component.
Wirkmechanismus
The mechanism of action of D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the menthol moiety is known to activate transient receptor potential melastatin-8 (TRPM8) channels, which are involved in the sensation of cooling and pain relief . The compound may also interact with other ion channels and receptors, contributing to its overall effects .
Vergleich Mit ähnlichen Verbindungen
- Menthol
- Neomenthol
- Pulegone
- Carveol
- Carvone
These compounds have varying degrees of cooling effects, biological activities, and industrial applications, making D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate unique in its specific combination of properties.
Eigenschaften
Molekularformel |
C15H26O4S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-methoxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C15H26O4S/c1-9(2)11-6-5-10(3)7-12(11)18-14(16)15-19-13(17-4)8-20-15/h9-13,15H,5-8H2,1-4H3/t10-,11+,12-,13-,15-/m0/s1 |
InChI-Schlüssel |
PUFORYQSQKIHJR-KBRXKUPHSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@@H](CS2)OC)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


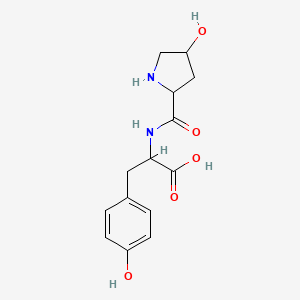
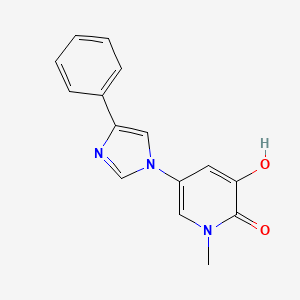
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
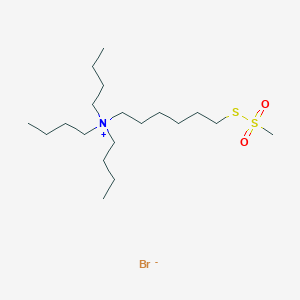
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
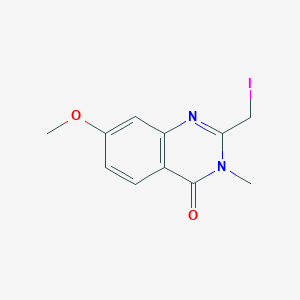
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
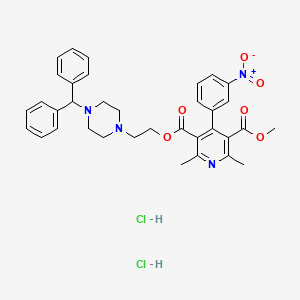
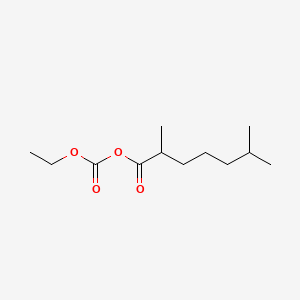
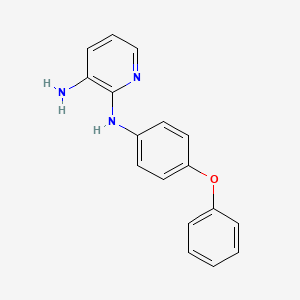

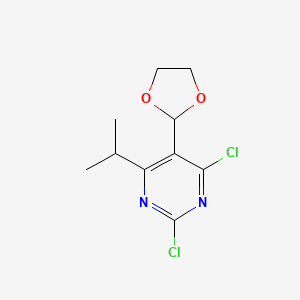
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
